molecular formula C10H10N2O3 B6616454 2-(5-Amino-2-oxoindolin-1-yl)acetic acid CAS No. 1247680-83-6

2-(5-Amino-2-oxoindolin-1-yl)acetic acid

Cat. No.: B6616454
CAS No.: 1247680-83-6
M. Wt: 206.20 g/mol
InChI Key: LFRRJRWAMOZDJW-UHFFFAOYSA-N
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Description

2-(5-Amino-2-oxoindolin-1-yl)acetic acid (CAS 1247680-83-6) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and anticancer research . This compound features an oxoindolin core, a privileged scaffold in drug discovery known for its diverse bioactivity . Researchers utilize this and similar oxoindole derivatives as key precursors in the design and synthesis of novel bioactive molecules, particularly in the development of targeted cancer therapies . Its molecular formula is C10H10N2O3, and it has a molecular weight of 206.20 g/mol . The structural motif of the 2-oxoindolin-3-ylidene is extensively investigated for its potent antiproliferative properties against various cancer cell lines, including colon (HCT116), breast (MCF7), and pancreatic (PaCa2) cancers . These derivatives often function as potential inhibitors of key biological targets such as the vascular endothelial growth factor receptor-2 (VEGFR-2), a protein kinase critically involved in tumor angiogenesis . By incorporating pharmacophores like urea functions, researchers can create molecular hybrids with enhanced potency and improved pharmaceutical outcomes, making this compound a valuable starting point for hit/lead optimization in drug discovery campaigns . This product is intended For Research Use Only. It is not intended for human or veterinary or diagnostic use. Please refer to the Safety Data Sheet (SDS) prior to handling. This material may be harmful if swallowed, cause skin or serious eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-amino-2-oxo-3H-indol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c11-7-1-2-8-6(3-7)4-9(13)12(8)5-10(14)15/h1-3H,4-5,11H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRRJRWAMOZDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)N(C1=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 5 Amino 2 Oxoindolin 1 Yl Acetic Acid and Analogous Indolinone Derivatives

Retrosynthetic Analysis of the 2-(5-Amino-2-oxoindolin-1-yl)acetic Acid Scaffold

A retrosynthetic analysis of the target molecule, this compound, suggests several logical disconnections to identify potential starting materials and synthetic routes. The most straightforward approach involves two primary disconnections:

N1-C Bond Disconnection: The bond between the indolinone nitrogen (N1) and the acetic acid side chain can be disconnected. This identifies 5-aminooxindole (B107739) as a key precursor and a two-carbon electrophile, such as an ethyl haloacetate (e.g., ethyl chloroacetate), as the reacting partner. This leads to a subsequent hydrolysis step to yield the final carboxylic acid.

C5-N Bond Transformation: The 5-amino group is commonly introduced via the reduction of a 5-nitro group. This points to 2-(5-nitro-2-oxoindolin-1-yl)acetic acid as an immediate precursor.

Combining these steps, a logical forward synthesis emerges: starting with the oxindole (B195798) core, performing nitration at the C5 position, followed by N-alkylation at the N1 position with an acetic acid derivative, and finally, reducing the nitro group to the desired amine. Alternatively, the N-alkylation and nitro reduction steps can be interchanged. The oxindole core itself is frequently synthesized from isatin (B1672199) derivatives.

Precursor Synthesis Pathways to Substituted Oxindoles, including 5-Aminooxindole

The synthesis of the core structure, 5-aminooxindole, is a critical step that relies on well-established chemical transformations.

The oxindole scaffold is readily accessible from isatin or substituted isatins. A common and effective method for this transformation is the reduction of the C3-carbonyl group of isatin. The Wolff-Kishner reduction, or modifications thereof, is frequently employed. One practical approach involves reacting isatin with hydrazine (B178648) hydrate (B1144303) in a polar solvent in the presence of a weak base, such as sodium acetate (B1210297), at elevated temperatures. google.com This method avoids the use of dangerously reactive strong bases. google.com The Stolle procedure represents another significant route for synthesizing substituted isatins, which can then be converted to oxindoles. nmc.gov.in This method involves the condensation of arylamines with oxalyl chloride, followed by a Lewis acid-catalyzed cyclization. nmc.gov.in Palladium-catalyzed intramolecular amination of phenylacetamide derivatives has also been developed as a practical route to oxindole scaffolds. rsc.orgrsc.org

Table 1: Selected Methods for Oxindole Synthesis
Starting MaterialKey ReagentsMethodReference
IsatinHydrazine hydrate, Weak base (e.g., sodium acetate)Modified Wolff-Kishner Reduction google.com
ArylamineOxalyl chloride, Lewis acid (e.g., AlCl₃)Stolle Synthesis (for Isatin precursor) nmc.gov.in
Phenylacetamide derivativePalladium catalyst, PhI(OAc)₂Intramolecular C-H Amination rsc.org

The introduction of the 5-amino functionality onto the oxindole ring is typically achieved through a two-step sequence: nitration followed by reduction. The oxindole core is first nitrated to yield 5-nitro-2-oxindole (CAS 20870-79-5). synquestlabs.com The subsequent reduction of the nitro group to an amine is a crucial transformation.

A widely used and efficient method for this reduction is catalytic hydrogenation. This process often utilizes palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. d-nb.info This method is known for its high yield and clean conversion. d-nb.infopreprints.org Another effective system for the reduction of aromatic nitro compounds involves using sodium borohydride (B1222165) (NaBH4) in water, catalyzed by a copper complex, which can proceed at room temperature. chemicalbook.com

Approaches for N1-Alkylation with Acetic Acid Derivatives

The installation of the acetic acid side chain at the N1 position of the indolinone ring is a key step in the synthesis of the target molecule. This is typically accomplished via a nucleophilic substitution reaction. The nitrogen atom of the oxindole is deprotonated with a base to form an anion, which then attacks an electrophilic acetate synthon.

A common and effective procedure involves the reaction of the 5-substituted-2-oxoindoline with an ethyl haloacetate, such as ethyl chloroacetate, in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent like acetone. nih.gov The addition of a catalytic amount of potassium iodide (KI) can facilitate the reaction. nih.gov The resulting ester is then hydrolyzed to the final carboxylic acid. Other methodologies include using stronger bases or employing phase-transfer catalysis for the alkylation of the oxindole core. nih.gov

Table 2: Typical Conditions for N1-Alkylation of Oxindole
Oxindole SubstrateAlkylating AgentBase/CatalystSolventReference
5-Substituted-2-oxoindolineEthyl chloroacetateK₂CO₃, KI (cat.)Acetone nih.gov
N-Protected 3-substituted-2-oxindoleVarious alkyl halidesPhase-Transfer CatalystBiphasic system nih.gov
2-OxindoleSecondary AlcoholsNiCl₂·DME, NaOHToluene acs.org

Functional Group Interconversions and Derivatization at the 5-Amino Moiety

The 5-amino group on the indolinone scaffold serves as a versatile functional handle for further derivatization, allowing for the synthesis of a wide array of analogs. This primary aromatic amine can undergo numerous chemical transformations.

Standard amine derivatization reagents can be employed to modify this group for analytical or synthetic purposes. These include dansyl chloride, o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), and dabsyl chloride. nih.gov For synthetic elaboration, the amino group can be acylated using acid chlorides or anhydrides, alkylated, or used in reductive amination reactions with aldehydes or ketones. It can also be converted into a diazonium salt, which is a highly versatile intermediate for introducing a variety of other functional groups, including halogens, hydroxyl, and cyano groups, via Sandmeyer-type reactions.

Multi-component Reactions and Hybridization Strategies for Indolinone Derivatives

Modern synthetic chemistry often focuses on efficiency and molecular diversity, for which multi-component reactions (MCRs) and molecular hybridization are powerful tools. nih.gov MCRs allow for the construction of complex molecules, such as indolinone derivatives, in a single step from three or more starting materials, which saves time and resources. beilstein-journals.org Various MCRs have been developed for the synthesis of benzo-fused γ-lactams, including 2-oxindoles. beilstein-journals.org These reactions often assemble the core heterocyclic structure and introduce multiple substituents in one pot. nih.govresearchgate.netresearchgate.net

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to enhance efficacy or selectivity. nih.gov This approach has been used to create novel quinazoline-2-indolinone hybrids as selective enzyme inhibitors, demonstrating a sophisticated application of the indolinone scaffold in creating complex, biologically active molecules. nih.gov

Emerging Synthetic Technologies in Indolinone Chemistry

The field of synthetic organic chemistry is continually evolving, with a strong emphasis on developing more efficient, sustainable, and versatile methodologies. For the synthesis of complex heterocyclic scaffolds like indolinones, which are core structures in many pharmaceuticals, several cutting-edge technologies have emerged. These methods offer significant advantages over traditional synthetic routes, including milder reaction conditions, improved yields, reduced reaction times, and access to novel chemical space. This section details the application of photoredox catalysis, microwave-assisted synthesis, continuous flow chemistry, and advanced catalytic strategies in the synthesis of indolinone derivatives.

Photoredox Catalysis

Visible-light photoredox catalysis has surfaced as a powerful tool in organic synthesis, enabling the generation of reactive radical species under exceptionally mild conditions. nih.govnih.gov This technology has been successfully applied to the synthesis of indolinone derivatives, providing rapid and modular access to complex polycyclic structures. nih.govnih.gov The fundamental principle involves a photocatalyst, typically an iridium or ruthenium complex, which, upon absorbing visible light, can engage in single-electron transfer (SET) processes with organic substrates.

A notable strategy involves the use of redox-active esters combined with an iridium-based photocatalyst. nih.govnih.gov This system facilitates the generation of alkyl radicals through a decarboxylative process. These radicals can then undergo intramolecular cyclization via homolytic aromatic substitution with a tethered indole (B1671886) moiety to construct pyrrolo- and pyridoindolone frameworks. nih.gov This approach is not only mild but also scalable and allows for the creation of valuable synthetic intermediates. nih.gov Furthermore, these radical intermediates can participate in cascade reactions, such as an intermolecular Giese-type addition followed by the intramolecular cyclization, to quickly assemble complex azepinoindolones. nih.govnih.gov

In a different application, a hybrid photo-enzymatic one-pot system has been developed for the synthesis of 3,3-disubstituted indole-2-ketones (a class of indolinones). rsc.org This process integrates the photocatalytic oxidation of indoles to isatins with a subsequent aldol (B89426) reaction catalyzed by an enzyme, wheat germ lipase (B570770) (WGL). rsc.org This innovative system demonstrates good substrate scope and the potential for industrial application, highlighting the power of combining different catalytic paradigms. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govnih.govresearchgate.net The efficiency of this technique stems from the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in rapid and uniform heating.

This technology has been effectively employed in the synthesis of various indolinone-based derivatives. For instance, a series of 2-indolinone-based bis-1,2,3-triazole derivatives were synthesized in excellent yields through a microwave-assisted, copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. nih.gov This method proved highly efficient for coupling O- or N-propargylated indolinone derivatives with in-situ generated organic azides. nih.gov Similarly, microwave irradiation has been applied to the synthesis of novel 9-(substituted indolyl)-3,4,6,7-tetrahydroacridine-1,8-(2H,5H,9H,10H)-dione derivatives, demonstrating its utility in constructing complex, fused heterocyclic systems. nih.gov The use of microwaves can also facilitate reactions under solvent-free conditions, aligning with the principles of green chemistry. nih.govresearchgate.net

Continuous Flow Chemistry

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is transforming chemical manufacturing from batch processing to a more efficient, safer, and scalable continuous model. nih.govmdpi.com This technology offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and yield. acs.orguc.pt

In the context of indolinone and indoline (B122111) synthesis, flow chemistry has proven to be a valuable technique. acs.orgresearchgate.net An intramolecular cyclization strategy to produce 2-heteroaryl-indolin-3-ones was successfully developed in both batch and flow formats. acs.org For certain substrates, the flow conditions significantly reduced reaction times and resulted in fewer impurities compared to batch processing. acs.org For example, a reaction that required 1 hour at 170 °C in batch could be optimized under flow conditions, showcasing the potential for process intensification. acs.org

Flow chemistry has also been instrumental in developing environmentally friendly routes to indoline derivatives. A one-step heterogeneous catalytic hydrogenation for the synthesis of ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate was developed using a flow reactor, avoiding bulkier and more hazardous reducing agents. mdpi.comresearchgate.net The scalability and efficiency of flow systems make them particularly attractive for producing key pharmaceutical intermediates. mdpi.com

Advanced Catalytic Strategies: C-H Activation

Direct C-H bond activation is a highly sought-after strategy in modern organic synthesis as it allows for the construction of complex molecules by functionalizing ubiquitous carbon-hydrogen bonds, thereby avoiding the need for pre-functionalized starting materials. numberanalytics.comnih.gov This approach enhances atom and step economy. The functionalization of the indole core, particularly at the less reactive C4 to C7 positions of the benzene (B151609) ring, has been a significant challenge. nih.gov

Recent advances have utilized directing groups (DGs) to achieve site-selective C-H functionalization. nih.govresearchgate.net For example, by installing specific phosphine (B1218219) oxide or pivaloyl groups on the indole nitrogen or at the C3-position, researchers have been able to direct palladium or copper catalysts to arylate the C4, C5, C6, and C7 positions. nih.gov These directing groups can often be easily attached and removed. This strategy has been extended to various C-H functionalizations, including olefination, acylation, and alkylation at the C7 position. nih.gov Such methods provide powerful tools for the late-stage modification of complex indole-containing molecules. worktribe.com

Table 1: Comparison of Emerging Synthetic Technologies in Indolinone Chemistry

Technology Principle Key Advantages Representative Applications in Indolinone Synthesis Citations
Photoredox Catalysis Use of a photocatalyst and visible light to initiate reactions via single-electron transfer (SET). Mild reaction conditions, high functional group tolerance, access to unique reactive intermediates (radicals). Synthesis of polycyclic indolones via intramolecular C-H alkylation; Photo-enzymatic synthesis of 3,3-disubstituted indole-2-ketones. nih.govnih.govrsc.org
Microwave-Assisted Synthesis Application of microwave irradiation to rapidly and uniformly heat reaction mixtures. Drastically reduced reaction times, increased yields, improved purity, potential for solvent-free reactions. "Click chemistry" for 2-indolinone-based triazoles; Synthesis of complex acridinedione derivatives. nih.govnih.govresearchgate.net
Continuous Flow Chemistry Reactions are run in a continuously flowing stream rather than in a batch reactor. Enhanced safety and scalability, precise control over reaction parameters, improved reproducibility, reduced reaction times. Intramolecular cyclization to 2-heteroaryl-indolin-3-ones; Catalytic hydrogenation for indoline synthesis. mdpi.comacs.orgresearchgate.net
C-H Activation Direct functionalization of carbon-hydrogen bonds, often guided by a directing group. High atom and step economy, avoids pre-functionalization, allows for late-stage modification. Site-selective (C4-C7) arylation, olefination, and acylation of the indole core using directing groups. numberanalytics.comnih.govresearchgate.net

Chemical Reactivity and Derivatization of the 2 5 Amino 2 Oxoindolin 1 Yl Acetic Acid Core

Reactions Involving the Indolinone Ring System

The indolinone nucleus is characterized by its reactivity at several positions, most notably the C3-methylene group and the nitrogen atom of the lactam.

Reactivity at the C3-Position of the Indolinone Nucleus

The C3 position of the oxindole (B195798) ring is a key site for functionalization due to the acidity of its methylene (B1212753) protons, which are activated by the adjacent carbonyl group. This reactivity allows for a variety of condensation and alkylation reactions.

A prominent reaction at the C3 position is the Knoevenagel condensation , which involves the reaction of the active methylene group with aldehydes or ketones in the presence of a basic catalyst. nih.govmdpi.com This reaction leads to the formation of α,β-unsaturated carbonyl compounds. nih.gov While specific examples with 2-(5-Amino-2-oxoindolin-1-yl)acetic acid are not extensively documented, the general reactivity of oxindoles suggests that it would readily undergo condensation with various aldehydes. The reaction is typically catalyzed by weak bases like piperidine (B6355638) or amines. nih.govnih.gov The use of different aldehydes allows for the introduction of a wide range of substituents at the C3 position, leading to a diverse library of derivatives. mdpi.comekb.eg

Table 1: Examples of Knoevenagel Condensation with Oxindole Derivatives

Aldehyde/Ketone Catalyst Product Type
Aromatic Aldehydes Piperidine 3-(Arylmethylene)oxindoles
Heterocyclic Aldehydes Morpholine 3-(Heteroarylmethylene)oxindoles

Beyond condensation, the C3 position can also undergo alkylation . Direct C3-alkylation of oxindoles can be challenging as it can lead to dialkylation products. nih.gov However, methods utilizing catalysts like B(C6F5)3 have been developed for the direct C3-alkylation of a range of indoles and oxindoles using amine-based alkylating agents. nih.govjocpr.comnih.govresearchgate.net This approach offers a metal-free alternative for introducing alkyl groups at this position. nih.govnih.gov Palladium-catalyzed C-H functionalization has also been employed for the arylation of indoles with carbonyl directing groups at the C3-position. nih.gov

N-Substitution Reactions and Their Synthetic Utility

The nitrogen atom of the indolinone ring in this compound is already substituted with an acetic acid moiety. However, the initial 5-aminooxindole (B107739) precursor can undergo N-alkylation and N-arylation reactions, which are fundamental transformations in the synthesis of diverse indole (B1671886) derivatives.

N-alkylation of anilines and related nitrogen heterocycles is a well-established process. researchgate.netresearchgate.net Common methods involve the use of alkyl halides in the presence of a base. researchgate.net For instance, the N-alkylation of anilines has been achieved using alkyl halides with CsF-Celite as a solid base in acetonitrile. researchgate.net Ruthenium-catalyzed N-alkylation of anilines with primary alcohols via a "borrowing hydrogen" strategy also provides an efficient route to N-alkylated products. rsc.org

N-arylation of indoles and oxindoles can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions allow for the introduction of various aryl and heteroaryl groups at the nitrogen atom, significantly expanding the structural diversity of the resulting compounds.

Transformations of the 5-Amino Group

The 5-amino group on the oxindole ring is a primary aromatic amine and thus exhibits characteristic reactivity, allowing for a wide range of derivatizations.

Acylation and Amidation Reactions

The 5-amino group can be readily acylated to form the corresponding amides. This is a common transformation for aromatic amines and can be achieved using various acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. fishersci.co.uk For instance, the N-acetylation of p-phenylenediamine (B122844) has been studied in human skin and keratinocytes. nih.gov

The carboxylic acid moiety of this compound can also participate in amidation reactions. The direct coupling of a carboxylic acid with an amine is a fundamental transformation in organic synthesis. luxembourg-bio.com This is typically facilitated by coupling reagents that activate the carboxylic acid. luxembourg-bio.com A variety of peptide coupling reagents, such as DCC, DIC, EDC, HATU, and BOP, can be employed for this purpose. peptide.comresearchgate.netbachem.com For example, amides can be prepared from carboxylic acids and amines using EDC and HOBt. fishersci.co.uk

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent Description
DCC (Dicyclohexylcarbodiimide) A widely used carbodiimide (B86325) for solution-phase synthesis. peptide.com
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) A water-soluble carbodiimide, facilitating product purification. peptide.com
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) A highly efficient uronium-based coupling reagent. peptide.com

Condensation and Imine Formation Reactions

The 5-amino group can undergo condensation with aldehydes and ketones to form imines , also known as Schiff bases. nih.govjocpr.comresearchgate.net This reaction is typically catalyzed by an acid or a base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. jocpr.com The formation of Schiff bases from p-phenylenediamine and various aldehydes has been well-documented. nih.govekb.egjocpr.comresearchgate.net These imine derivatives can serve as versatile intermediates for the synthesis of other compounds.

Reactions Leading to Heterocyclic Annulations

The 5-amino group provides a reactive handle for the construction of fused heterocyclic rings onto the oxindole core. These annulation reactions significantly increase the molecular complexity and can lead to novel chemical entities with interesting properties.

Quinoxaline Formation: The reaction of o-phenylenediamines with 1,2-dicarbonyl compounds is a classic method for the synthesis of quinoxalines. nih.govnih.gov Given that the 5-amino group is part of an aromatic system, it can potentially react with adjacent groups or external reagents to form fused pyrazine (B50134) rings, leading to quinoxaline-like structures. rsc.orgnih.gov The synthesis of quinoxalines can be catalyzed by various acids or metal catalysts. nih.gov

Triazole Formation: 1,2,3-Triazoles and 1,2,4-triazoles are important classes of heterocycles. nih.govresearchgate.netresearchgate.net The synthesis of 1,2,4-triazoles can be achieved through the condensation of aminoguanidine (B1677879) with carboxylic acids. researchgate.netmdpi.com 5-Amino-1,2,3-triazoles can also be synthesized through various routes. nih.gov The 5-amino group of the oxindole scaffold could potentially be converted to an azide (B81097) and then undergo cycloaddition with an alkyne to form a 1,2,3-triazole ring. Alternatively, it could react with reagents to form a 1,2,4-triazole (B32235) ring.

Thiazole (B1198619) Formation: Thiazole rings can be constructed through various synthetic methods, including the Hantzsch thiazole synthesis, which involves the reaction of a-haloketones with thioamides. organic-chemistry.orgsemanticscholar.orgmdpi.com The Cook-Heilbron thiazole synthesis allows for the formation of 5-aminothiazoles from α-aminonitriles and carbon disulfide or related reagents. organic-chemistry.org The 5-amino group of the oxindole could be a starting point for building a fused thiazole ring system.

Modifications of the Acetic Acid Side Chain

The acetic acid side chain is a prime target for modification, offering a straightforward handle to alter the polarity, size, and hydrogen bonding capabilities of the molecule. These modifications are crucial for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

The carboxylic acid group of this compound can be readily converted into a wide array of amides and esters. These reactions are fundamental in medicinal chemistry for creating derivatives with altered solubility, stability, and biological activity.

Amidation: The formation of amides is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) can be employed. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine. A notable derivatization is the formation of acetohydrazides, which can serve as precursors for further functionalization. For instance, analogous 2-(2-oxoindolin-1-yl)acetic acid derivatives have been converted to their corresponding ethyl esters and subsequently reacted with hydrazine (B178648) hydrate (B1144303) to yield acetohydrazides. organic-chemistry.org These hydrazides can then be condensed with various aldehydes or ketones to form hydrazones, further expanding the chemical diversity.

Esterification: Esterification of the acetic acid side chain can be accomplished through several standard methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. Alternatively, reaction of the carboxylate salt with an alkyl halide (Williamson ether synthesis) or using coupling agents similar to those in amidation can yield the desired esters. These ester derivatives can serve as prodrugs, which may enhance oral bioavailability, or as intermediates for further reactions.

The following table summarizes representative amidation and esterification reactions that can be applied to the this compound core, based on established synthetic methodologies for related compounds.

Reaction TypeReagents and ConditionsProduct Class
AmidationAmine, EDC, HOBt, DMF, rtN-Substituted 2-(5-amino-2-oxoindolin-1-yl)acetamides
Acyl Chloride Formation followed by Amidation1. SOCl₂ or (COCl)₂, cat. DMF, DCM, rt2. Amine, Et₃N, DCM, 0 °C to rtN-Substituted 2-(5-amino-2-oxoindolin-1-yl)acetamides
Hydrazide Formation1. EtOH, H₂SO₄ (cat.), reflux2. N₂H₄·H₂O, EtOH, reflux2-(5-Amino-2-oxoindolin-1-yl)acetohydrazide
Esterification (Fischer)Alcohol, H₂SO₄ (cat.), refluxAlkyl 2-(5-amino-2-oxoindolin-1-yl)acetates
Esterification (Williamson)1. Base (e.g., K₂CO₃), DMF2. Alkyl halide, rt to 60 °CAlkyl 2-(5-amino-2-oxoindolin-1-yl)acetates

Extending the length of the acetic acid side chain can provide access to novel chemical space and allow for the introduction of additional functional groups. This can be critical for optimizing interactions with biological targets.

Chain Elongation: A classic method for one-carbon homologation of a carboxylic acid is the Arndt-Eistert synthesis . organic-chemistry.orgscribd.comslideshare.netnrochemistry.comwikipedia.org This multi-step process involves:

Conversion of the carboxylic acid to its corresponding acyl chloride.

Reaction of the acyl chloride with diazomethane (B1218177) to form a diazoketone.

Wolff rearrangement of the diazoketone, typically catalyzed by a metal such as silver(I) oxide (Ag₂O), to generate a ketene (B1206846) intermediate.

Trapping of the ketene with a nucleophile. If water is used, a homologous carboxylic acid (in this case, 3-(5-amino-2-oxoindolin-1-yl)propanoic acid) is formed. If an alcohol or amine is used, the corresponding ester or amide is obtained, respectively.

This method is widely used for the synthesis of β-amino acids from α-amino acids and is applicable to a variety of carboxylic acids, including those with heterocyclic moieties. wikipedia.org

Functionalization: The acetic acid side chain, particularly after conversion to an ester, can be further functionalized. For example, the ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be subjected to a variety of transformations, such as oxidation to an aldehyde, conversion to a leaving group for nucleophilic substitution, or etherification.

Another approach for functionalization involves the Wittig reaction . masterorganicchemistry.comwikipedia.orglibretexts.orgnih.gov The ester of this compound could potentially be converted to a β-keto phosphonium (B103445) ylide, which can then react with an aldehyde to form an α,β-unsaturated enone. However, a more direct functionalization of the carbon adjacent to the carbonyl group of the acetic acid moiety is challenging and may require more complex synthetic strategies.

The following table outlines a potential pathway for chain elongation of the acetic acid side chain.

Reaction SequenceIntermediate/ProductReagents and Conditions
1. Acyl Chloride Formation2-(5-Amino-2-oxoindolin-1-yl)acetyl chlorideSOCl₂ or (COCl)₂, DCM, rt
2. Diazoketone Formation1-(5-Amino-2-oxoindolin-1-yl)-3-diazo-propan-2-oneCH₂N₂, Et₂O, 0 °C
3. Wolff Rearrangement and Hydrolysis3-(5-Amino-2-oxoindolin-1-yl)propanoic acidAg₂O, H₂O, Dioxane, heat

Exploration of Novel Derivatization Pathways for Structure-Activity Relationship (SAR) Studies

Systematic derivatization of the this compound core is essential for conducting comprehensive structure-activity relationship (SAR) studies. The goal of SAR is to identify which parts of a molecule are crucial for its biological activity and to optimize these for improved potency, selectivity, and pharmacokinetic properties.

Novel derivatization pathways for SAR studies on this scaffold would likely involve combinatorial approaches targeting the three main reactive sites: the 5-amino group, the oxindole ring, and the acetic acid side chain.

Derivatization of the 5-Amino Group: The primary aromatic amine can be acylated, sulfonated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. It can also be diazotized and converted to other functional groups, although this might be less common in the context of maintaining biological activity.

Modification of the Oxindole Ring: While the current focus is on the acetic acid side chain, modifications to the oxindole ring itself, such as substitution at the C-3, C-4, C-6, or C-7 positions, can significantly impact activity. For example, spirocyclic oxindoles are a class of compounds with diverse biological activities. mdpi.com

Systematic Modification of the Acetic Acid Side Chain: Building on the reactions described in section 3.3, a library of amides and esters with diverse alkyl, aryl, and heterocyclic substituents can be synthesized. The chain-elongated propanoic acid and its derivatives can also be systematically modified.

A hypothetical SAR exploration could involve the following matrix of modifications:

Core PositionModification TypeExample Substituents for SAR
5-Amino Group AcylationAcetyl, Benzoyl, Substituted Benzoyl
SulfonylationMethanesulfonyl, Toluenesulfonyl
Reductive AminationBenzyl, Substituted Benzyl, Alkyl
Acetic Acid Side Chain AmidationAlkylamines, Arylamines, Heterocyclic amines
EsterificationMethyl, Ethyl, Benzyl esters
Chain Elongation and Amidation3-(Substituted amido)-3-(5-amino-2-oxoindolin-1-yl)propanamides

By systematically synthesizing and testing these derivatives, a comprehensive SAR profile can be established, guiding the design of more potent and selective compounds. The electronic and steric properties of the substituents would be correlated with biological activity to develop a pharmacophore model. nih.gov

Biological Activities and Mechanistic Studies in Vitro Focus of 2 5 Amino 2 Oxoindolin 1 Yl Acetic Acid and Its Derivatives

In Vitro Anti-proliferative and Cytotoxic Mechanisms

The 2-oxoindoline core structure is a key feature in several potent biologically active molecules. researchgate.net Derivatives of this scaffold have demonstrated significant anti-proliferative properties in various cancer cell lines. nih.govmdpi.com The antiproliferative effects are often attributed to a combination of mechanisms, including the disruption of normal cell division cycles and the activation of cellular suicide pathways.

Modulation of Cell Cycle Progression

The cell cycle is a series of events that leads to cell division and replication. In cancer, this process is dysregulated, leading to uncontrolled proliferation. Certain kinase inhibitors with an oxindole (B195798) structure have been shown to interfere with this cycle, causing cell cycle arrest.

Induction of Apoptosis Pathways

Apoptosis is a form of programmed cell death, a crucial process for removing damaged or cancerous cells. Many anticancer agents work by inducing apoptosis in tumor cells. This process can be initiated through two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of effector caspases that dismantle the cell. nih.govyoutube.com

The intrinsic pathway is activated by intracellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates caspases. youtube.comnih.gov This pathway is regulated by the Bcl-2 family of proteins. nih.gov The extrinsic pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface. nih.gov

Derivatives of 2-oxoindoline and related heterocyclic compounds have been shown to induce apoptosis through various mechanisms:

Caspase Activation: Novel 2-amino-5-benzylthiazole derivatives have been found to induce cleavage of PARP1 and caspase-3, key events in apoptosis. ukrbiochemjournal.org They also increased levels of the pro-apoptotic protein Bim while decreasing the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org Similarly, certain quinoline-triazole hybrids act as inducers of apoptosis by activating caspases-3 and -8 and the pro-apoptotic protein Bax. mdpi.com

DNA Damage: Some 2-amino-5-benzylthiazole derivatives cause DNA fragmentation in leukemia cells without directly binding to or intercalating with the DNA, suggesting an indirect mechanism of inducing apoptosis. ukrbiochemjournal.org

Proteotoxic Stress: Some compounds can inhibit the proteasome, an enzyme complex that degrades unneeded or damaged proteins. This inhibition leads to an accumulation of misfolded proteins, causing proteotoxic stress and ultimately triggering apoptosis. nih.gov

Lysosomal Membrane Permeabilization: Acetic acid has been shown to induce apoptosis in colorectal carcinoma cells by causing the permeabilization of the lysosomal membrane and the release of cathepsin D into the cytosol. nih.gov

These findings highlight the diverse strategies by which oxindole-related structures can trigger programmed cell death in cancer cells, a key component of their anti-proliferative activity.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Receptor tyrosine kinases (RTKs) are cell surface receptors that play critical roles in cellular processes like proliferation, differentiation, and survival. acs.org Overactivity of RTKs is a common feature of many cancers, making them prime targets for therapeutic intervention. nih.gov The 2-oxoindoline scaffold is a privileged structure found in numerous multi-targeted kinase inhibitors. researchgate.net

Src Kinase Inhibition

Src is a non-receptor tyrosine kinase whose activity is often elevated in human tumors, where it regulates pathways involved in proliferation, survival, and invasion. mskcc.orgnih.gov Inhibiting Src is therefore a viable strategy for cancer therapy. nih.gov The oxindole scaffold has been identified as a basis for developing inhibitors of protein tyrosine phosphatases like Shp2, which are involved in signaling pathways mediated by growth factors and cytokines, and are linked to kinases such as ErbB1 and c-Met. nih.gov Shp2 is a key mediator in pathways that can be influenced by Src kinase activity. acs.orgnih.gov Focused libraries based on an isatin (B1672199) (an oxidized derivative of oxindole) scaffold have yielded compounds that inhibit Shp2 with low micromolar activity. nih.gov

CompoundTargetActivity (IC50)Reference
NSC-117199 (Oxindole derivative)Shp247 μM nih.gov
TG100435Src13 nM (Ki) nih.gov
Saracatinib (AZD0530)c-SrcLow nanomolar researchgate.net
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

VEGFR-2 is a key RTK that mediates the proangiogenic signals of VEGF-A. rsc.orgnih.gov Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, and blocking the VEGF/VEGFR-2 pathway is a major focus of cancer therapy. nih.govrsc.org The 2-oxoindoline scaffold is central to many VEGFR-2 inhibitors. nih.gov For example, Sunitinib, a multi-targeted RTK inhibitor approved for clinical use, features a 2-oxindole core. researchgate.net

Research has led to the development of novel 2-oxoindolin-3-ylidene derivatives that show potent VEGFR-2 inhibition. nih.gov Molecular hybridization, combining the 2-oxoindolyl heterocycle with other pharmacophores like urea (B33335), has been a successful strategy to create potent inhibitors. nih.gov

Compound Class/ScaffoldTargetKey FindingsReference
2-Oxoindolin-3-ylidenes with urea functionVEGFR-2Compound 12b showed 87.2% inhibition at 10 μM, comparable to Sunitinib (89.4%). nih.gov
Thiazolidine-2,4-dione linked to 2-oxoindolineVEGFR-2Compound 26 exhibited an IC50 of 116.3 nM against the VEGFR-2 enzyme. rsc.org
Acylated aminopyrazole with oxindole coreVEGFR-2Compound 21 showed excellent biochemical and cellular potency (IC50 of 11 nM and 43 nM, respectively). nih.gov
KIT Kinase Inhibition

The c-KIT proto-oncogene encodes an RTK that is crucial for the development and maintenance of certain cell lineages. mdpi.com Mutations that cause constitutive activation of KIT are the primary drivers of most gastrointestinal stromal tumors (GISTs). mdpi.comnih.gov Therefore, KIT kinase inhibitors are the standard of care for these cancers. scbt.com

Several clinically approved KIT inhibitors, such as Sunitinib and Regorafenib, contain the 2-oxindole scaffold, demonstrating its versatility in targeting different kinases. researchgate.netnih.gov These drugs are classified as type II inhibitors, meaning they bind to the inactive conformation of the kinase. nih.gov The development of resistance to first-line inhibitors has spurred the design of new agents, and the oxindole structure continues to be a valuable template. mdpi.comnih.gov

Inhibitor NameCore ScaffoldTarget(s)SignificanceReference
Sunitinib2-OxoindolineKIT, VEGFRs, PDGFRs, FLT3Approved for GIST and other cancers. researchgate.net nih.gov
Regorafenib2-Oxoindoline derivativeKIT, VEGFRs, PDGFRsApproved for treatment of imatinib- and sunitinib-resistant GIST. nih.gov
Orantinib(2-oxindolin-3-ylidene)methylpyrroleVEGFRs, PDGFRs, c-KitShares the common oxindole nucleus with other multi-targeted inhibitors. researchgate.net
Phosphoinositol 3-Kinase alpha (PI3Kα) Inhibition

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that is frequently overactive in various human cancers, making its components, particularly the p110α catalytic subunit (PI3Kα), prime targets for therapeutic intervention. Activating mutations in the PIK3CA gene, which encodes PI3Kα, are especially common in solid tumors. nih.gov The isoindolinone and oxoindoline cores, central to the structure of 2-(5-Amino-2-oxoindolin-1-yl)acetic acid, have been identified as key pharmacophores in the development of PI3Kα inhibitors.

Derivatives featuring these scaffolds have shown promise as selective inhibitors. For instance, a pan-mutant PI3Kα inhibitor was found to bind within a cryptic pocket of the enzyme, where the isoindolinone N-H group forms a crucial hydrogen bond with the amino acid residue Asp1018. nih.gov Further computational studies have led to the discovery of novel potential allosteric PI3Kα inhibitors incorporating a 3-(2-chloro-5-fluorophenyl)isoindolin-1-one structure. mdpi.comresearchgate.net These allosteric inhibitors are designed to offer greater selectivity for mutant forms of PI3Kα over the wild-type, potentially reducing side effects. mdpi.comresearchgate.net In one such in silico study, the isoindoline (B1297411) moiety of a designed inhibitor, H-18, was observed to form a hydrogen bond with Asp1018 and a π-π stacking interaction with Tyr1021, highlighting the importance of this core structure for binding. mdpi.com

Another potent and selective inhibitor of both PI3Kα and PI3Kδ, known as AZD8835, has been developed and is currently in clinical trials. nih.govresearchgate.net This compound demonstrates the therapeutic potential of targeting these pathways in oncology. nih.govresearchgate.net

Inhibition of Other Enzyme Targets

Beyond PI3Kα, derivatives of the oxoindoline and isoindolinone scaffolds have been investigated for their inhibitory effects on a range of other enzymes.

Urease: Schiff base derivatives of 2-chloro-5-(1-hydroxy-3-oxoisoindolin-1-yl)benzenesulfonamide have been synthesized and identified as potent urease inhibitors. researchgate.net These compounds are being explored for their potential to treat gastrointestinal disorders associated with urease-producing bacteria. researchgate.net

Cyclooxygenase (COX): A series of N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones were designed as anti-inflammatory agents and found to be non-selective inhibitors of both COX-1 and COX-2 enzymes in vitro. researchgate.net

VEGFR-2: 2-Oxoindolin-3-ylidene derivatives incorporating a urea function have shown promising antiproliferative properties, which are attributed to their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov The most potent compound in one study exhibited an inhibition of 87.2% at a 10 μM concentration, comparable to the reference drug sunitinib. nih.gov

Microsomal Prostaglandin E Synthase-1 (mPGES-1): Utilizing a virtual screening approach, derivatives of 2-(thiophen-2-yl)acetic acid were identified as selective inhibitors of mPGES-1, an enzyme involved in inflammation and cancer. nih.gov

In Vitro Antimicrobial and Antifungal Efficacy

The core structure of this compound is part of a broader class of heterocyclic compounds that have been widely explored for their antimicrobial properties.

Antibacterial Spectrum and Potency

Various derivatives of related heterocyclic systems have demonstrated notable antibacterial activity. A series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives showed activity primarily against Gram-positive bacterial strains, with the most active compounds having a Minimum Inhibitory Concentration (MIC) of 3.91 mg/L. nih.govscienceopen.com The activity of some of these compounds was comparable or superior to reference antibiotics like oxacillin (B1211168) and cefuroxime. nih.gov

In another study, novel 5-oxopyrrolidine derivatives were synthesized and tested. nih.gov One compound in particular, bearing a 5-nitrothiophene substituent, showed promising and selective activity against multidrug-resistant Staphylococcus aureus (MRSA), including strains resistant to linezolid (B1675486) and tedizolid. nih.gov Additionally, spiro[indoline-3,4′-pyridine] derivatives have been found to efficiently suppress Gram-negative bacteria such as Pseudomonas aeruginosa and showed moderate effects against Escherichia coli, with one compound having an MIC of 12.5 μg/mL against P. aeruginosa. mdpi.com

Derivative ClassBacterial Strain(s)Potency (MIC)Reference(s)
(2,4-Dioxothiazolidin-5-yl/ylidene)acetic acidsGram-positive bacteria3.91 mg/L nih.gov, scienceopen.com
5-OxopyrrolidinesMultidrug-resistant S. aureusNot specified nih.gov
Spiro[indoline-3,4′-pyridines]P. aeruginosa ATCC 2785312.5 µg/mL mdpi.com
Spiro[indoline-3,4′-pyridines]E. coli ATCC 25922Moderate Inhibition mdpi.com

Antifungal Spectrum and Potency

The antifungal potential of these classes of compounds has also been evaluated. In a study of thiazolidine-2,4-dione derivatives, several compounds demonstrated weak to moderate antifungal activity against Candida albicans. mdpi.com Similarly, certain 5-oxopyrrolidine derivatives were screened for antifungal activity, contributing to the understanding of this scaffold's biological potential. nih.gov Another study focused on organic compounds derived from amino alcohols, where some amine derivatives were effective against filamentous fungi and yeast, with MIC values ranging from 7.8 to 312 μg/mL. nih.gov

Derivative ClassFungal Strain(s)Potency (MIC)Reference(s)
Thiazolidine-2,4-dionesCandida albicansWeak to moderate mdpi.com
Amino alcohol derivativesT. rubrum, T. mentagrophytes, C. albicans7.8 to 312 µg/mL nih.gov

Mechanistic Insights into Antimicrobial Action

While many studies focus on screening for antimicrobial activity, the precise mechanisms of action are often not fully elucidated. For many of the evaluated acetic acid derivatives and related heterocyclic compounds, the antimicrobial effects are likely tied to the inhibition of essential bacterial or fungal enzymes, similar to the enzyme-inhibiting activities described in section 4.1. The broad range of enzyme targets for the oxoindoline scaffold suggests that its antimicrobial action could be multifactorial, potentially involving the disruption of various cellular processes in pathogens. For example, the activity against MRSA by 5-oxopyrrolidine derivatives points to a mechanism capable of overcoming common resistance pathways. nih.gov

Other Investigated In Vitro Biological Activities

The therapeutic potential of this compound derivatives extends beyond enzyme inhibition and antimicrobial action.

Anticancer/Antiproliferative Activity: Several studies have highlighted the anticancer properties of these compounds. 2-Oxoindolin-3-ylidene derivatives showed promising antiproliferative effects against human colon (HCT116), breast (MCF7), and pancreatic (PaCa2) cancer cell lines. nih.gov In a separate investigation, 5-oxopyrrolidine derivatives were synthesized, with several compounds exerting potent anticancer activity against A549 lung cancer cells. nih.gov

PROTAC Research: A notable derivative, 3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione, is an analog of lenalidomide. broadpharm.com This compound is utilized in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins within cells, offering a novel modality for therapeutic intervention. broadpharm.com

Anti-inflammatory Properties

The core structure of this compound, the oxoindoline (or isatin) moiety, is a well-established pharmacophore known for its diverse biological activities, including anti-inflammatory effects. researchgate.net Inflammation is a complex biological response to harmful stimuli, and the development of new anti-inflammatory agents is a key area of research. nih.govnih.gov While direct in vitro anti-inflammatory studies on this compound are not extensively detailed in the provided literature, research on its derivatives and related structures highlights the potential of this chemical class.

Derivatives of isatin and isoindoline have been synthesized and evaluated for their ability to combat inflammation. researchgate.netresearchgate.net A common in vitro method to screen for anti-inflammatory activity is the protein denaturation inhibition assay. academicjournals.org This assay assesses a compound's ability to prevent the denaturation of proteins like albumin, a process analogous to protein denaturation in inflammatory responses. For instance, various thiazolidinone derivatives, which can be synthesized from related isoindoline structures, have shown promising activity in this assay, sometimes comparable to standard drugs like Diclofenac. academicjournals.org

Furthermore, studies on other complex heterocyclic molecules incorporating the oxoindoline scaffold have demonstrated significant anti-inflammatory action through the inhibition of key inflammatory mediators. nih.govresearchgate.net For example, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins (B1171923) that mediate inflammation. researchgate.net The anti-inflammatory potential of these related compounds suggests that this compound could serve as a valuable scaffold for developing new anti-inflammatory agents.

Antioxidant Properties and Radical Scavenging

Antioxidants are vital for protecting cells from damage caused by oxidative stress and reactive oxygen species (ROS). mdpi.comnih.gov The antioxidant potential of a compound is often evaluated through its ability to scavenge stable free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. doi.orgjfda-online.comresearchgate.net

The chemical structure of this compound, featuring an amino group on an aromatic ring, suggests it may possess antioxidant capabilities. Aromatic amines and phenolic compounds are known to act as effective radical scavengers. mdpi.comnih.gov Research into various heterocyclic compounds containing isoindoline or quinoline (B57606) moieties has demonstrated significant antioxidant activity. mdpi.com For example, certain isoindoline-pyridine derivatives have shown noteworthy free radical scavenging activity in DPPH, ABTS (2,2'-azino-bis-(3-ethylbenzthiazoline-6-sulphonic acid)), and superoxide (B77818) anion radical assays. mdpi.com

The mechanism of action for many synthetic antioxidants involves donating a hydrogen atom or an electron to a free radical, thereby neutralizing it. nih.gov The antioxidant activity of various heterocyclic compounds has been quantified, often showing a dose-dependent increase in radical scavenging. mdpi.com While specific EC50 or IC50 values for this compound are not available in the search results, the performance of structurally related compounds underscores the potential of this molecular class.

Below is a data table summarizing the antioxidant activity of some related heterocyclic compounds, illustrating the potential for this structural class.

Compound TypeAssayActivity MetricResultReference
Isoindoline-Pyridine Derivative (7d)DPPH Radical ScavengingEC500.65 mM mdpi.com
Isoindoline-Pyridine Derivative (7d)ABTS Radical ScavengingEC500.52 mM mdpi.com
Isoindoline-Pyridine Derivative (7d)Superoxide Anion Radical ScavengingEC500.93 mM mdpi.com
4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one (3g)DPPH Radical Scavenging% Scavenging at 10 µM70.6% mdpi.com
4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one (3h)DPPH Radical Scavenging% Scavenging at 10 µM73.5% mdpi.com
Trolox (Standard)DPPH Radical Scavenging% Scavenging at 10 µM77.6% mdpi.com

Corrosion Inhibition Studies

The use of organic compounds as corrosion inhibitors for metals, particularly steel in acidic environments, is a critical industrial application. ustb.edu.cnnih.gov Amino acids and their derivatives have been identified as effective, non-toxic, and environmentally friendly corrosion inhibitors. zastita-materijala.org The efficacy of these inhibitors is largely attributed to their molecular structure.

The this compound molecule possesses several features that make it a promising candidate for corrosion inhibition. These include:

Heteroatoms: The presence of nitrogen and oxygen atoms with lone pairs of electrons that can coordinate with vacant d-orbitals of iron atoms on the metal surface.

Aromatic Ring: The π-electrons of the indoline (B122111) ring system can interact with the metal surface.

Carboxylic Acid Group: The carboxyl group provides an additional site for interaction.

The mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface, forming a protective film that acts as a barrier to the corrosive medium. nih.gov This adsorption can occur through physical (electrostatic) or chemical (chemisorption) interactions. nih.gov Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to evaluate the effectiveness of these inhibitors. researchgate.netproquest.com

Studies on various amino acids like L-tryptophan and L-histidine have shown significant corrosion inhibition for mild steel in hydrochloric acid (HCl) solutions. researchgate.netproquest.com The inhibition efficiency (IE%) is a key parameter, and it often increases with the concentration of the inhibitor. The adsorption of these molecules on the metal surface follows specific adsorption isotherms, and thermodynamic parameters can reveal the nature of the adsorption process. nih.gov Given its structural features, this compound is expected to adsorb onto the metal surface and effectively inhibit both anodic metal dissolution and cathodic hydrogen evolution reactions.

The table below presents data from a study on related amino acid compounds, demonstrating their effectiveness as corrosion inhibitors for mild steel in 1M HCl.

Inhibitor (0.01 M)Inhibition Efficiency (IE%)Reference
L-Tryptophan96.3% ustb.edu.cn
L-Histidine93.4% ustb.edu.cn
L-Cysteine85.1% ustb.edu.cn
L-Serine45.1% ustb.edu.cn

Computational Chemistry and in Silico Investigations of 2 5 Amino 2 Oxoindolin 1 Yl Acetic Acid

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as an oxoindoline derivative, into the binding site of a biologically relevant macromolecule, typically a protein.

Ligand-Protein Interaction Analysis and Binding Mode Elucidation

For oxoindoline derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various protein targets. These studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that are crucial for the ligand's affinity and selectivity. For instance, in studies of oxoindoline derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator in tumor angiogenesis, docking simulations have identified critical hydrogen bonding interactions with amino acid residues like Cys919 and Asp1046 in the kinase domain. nih.gov Similarly, docking of oxoindoline compounds into the active site of the COVID-19 main protease has shown crucial hydrogen bonds and steric interactions. nih.gov

The analysis of these interactions helps in understanding the structure-activity relationship (SAR) at a molecular level and guides the design of more potent and selective inhibitors. The specific interactions for a given compound are dependent on its unique pattern of functional groups. For 2-(5-Amino-2-oxoindolin-1-yl)acetic acid, the amino group at the 5-position and the acetic acid moiety at the 1-position would be expected to form significant hydrogen bonding and electrostatic interactions within a protein's binding pocket.

Table 1: Potential Biological Targets for Oxoindoline Derivatives Investigated through Molecular Docking

Protein TargetTherapeutic AreaKey Interacting Residues (Examples)
VEGFR-2CancerCys919, Asp1046
COVID-19 Main ProteaseAntiviralNot specified
UreaseAntibacterialNot specified

This table is illustrative and based on studies of various oxoindoline derivatives, not specifically this compound.

Prediction of Binding Affinities and Target Selectivity

Molecular docking programs utilize scoring functions to predict the binding affinity of a ligand to a protein, typically expressed as a binding energy value (e.g., in kcal/mol). Lower binding energy values suggest a more stable protein-ligand complex and, theoretically, a higher binding affinity. In a study on oxoindole derivatives as urease inhibitors, compounds with potent activity in experimental assays also showed favorable binding energies in docking simulations. nih.gov

By docking the same set of ligands against different protein targets, it is possible to predict their target selectivity. A compound that shows a significantly lower binding energy for one target over others is predicted to be more selective. This is crucial in drug development to minimize off-target effects. For this compound, docking it against a panel of kinases, for example, could predict its selectivity profile and potential for development as a targeted therapy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

Development of Predictive Models for Bioactivity

QSAR models are developed using a "training set" of compounds for which the biological activity is known. Various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. Statistical methods are then used to build a regression model that correlates these descriptors with the observed activity.

For classes of compounds similar to oxoindolines, such as quinoline (B57606) derivatives, QSAR models have been successfully developed to predict their inhibitory activity against targets like P-glycoprotein. nih.gov These models, once validated with a "test set" of compounds, can be used to predict the activity of new, unsynthesized molecules. A QSAR model for a series of oxoindoline derivatives could predict the bioactivity of this compound based on its calculated descriptors.

Identification of Physicochemical Descriptors Influencing Activity

A key outcome of QSAR studies is the identification of the most influential physicochemical descriptors for a particular biological activity. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). For instance, in a QSAR study of 1H-3-indolyl derivatives as antioxidants, descriptors related to the molecular surface area and polarizability were found to be important. mdpi.com Understanding which descriptors are critical allows medicinal chemists to rationally design new compounds with enhanced activity by modifying the corresponding structural features.

Table 2: Common Physicochemical Descriptors Used in QSAR Studies of Heterocyclic Compounds

Descriptor ClassExample DescriptorsDescription
ElectronicDipole Moment, HOMO/LUMO energiesDescribes the electronic distribution and reactivity of the molecule.
Steric/TopologicalMolecular Weight, Molecular Volume, Wiener IndexRelates to the size, shape, and branching of the molecule.
HydrophobicityLogP, Polar Surface Area (PSA)Describes the lipophilicity and solubility characteristics of the molecule.

This table provides examples of descriptors commonly employed in QSAR studies and is not specific to this compound.

Density Functional Theory (DFT) and Quantum Chemical Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for calculating various molecular properties with high accuracy.

DFT calculations can be used to optimize the three-dimensional geometry of a molecule, providing precise bond lengths, bond angles, and dihedral angles. Furthermore, these calculations yield a wealth of information about the electronic properties of the molecule. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity and its ability to donate or accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity.

In a study of a dipeptide containing an amino acid with an acetic acid moiety, DFT calculations were used to determine the optimized geometry and vibrational frequencies. fao.org Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about charge distribution and intramolecular interactions, such as hydrogen bonding. researchgate.net For this compound, DFT calculations could provide insights into its conformational preferences, electronic properties, and the reactivity of the amino and carboxylic acid functional groups.

Table 3: Illustrative Quantum Chemical Parameters Obtainable from DFT Calculations

ParameterDescription
Total EnergyThe total electronic energy of the molecule in its optimized geometry.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO; an indicator of chemical reactivity.
Dipole MomentA measure of the overall polarity of the molecule.
Mulliken/NBO ChargesPartial atomic charges, indicating the distribution of electrons across the molecule.

This table presents examples of parameters that can be calculated using DFT and is for illustrative purposes.

Analysis of Electronic Structure and Reactivity Descriptors

A comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the analysis of the electronic structure or reactivity descriptors for this compound.

Such an analysis would typically involve quantum chemical calculations, like Density Functional Theory (DFT), to determine the distribution of electrons within the molecule. Key outputs would include the visualization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for metabolic reactions or intermolecular interactions. Reactivity descriptors, including electronegativity, chemical hardness, and softness, would also be calculated to quantify the molecule's reactive nature.

Despite the absence of published data, these computational methods remain highly relevant for any future investigation into the reactivity and metabolic pathways of this compound.

Conformational Analysis and Stability Studies

There is currently no specific published research on the conformational analysis and stability of this compound.

A conformational analysis would be essential to understand the molecule's three-dimensional structure and flexibility, which are crucial for its biological activity. This investigation would involve systematically rotating the rotatable bonds, particularly within the acetic acid side chain, to identify different conformers. The potential energy surface would be scanned to locate the global minimum energy conformation—the most stable arrangement of the atoms—as well as other low-energy local minima. The relative energies of these conformers would determine their population distribution at physiological temperatures. Such studies are fundamental for understanding how the molecule might adapt its shape to fit into a biological target like a protein's active site.

Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions

No specific molecular dynamics (MD) simulation studies featuring this compound as a ligand have been found in the reviewed scientific literature.

Molecular dynamics simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are used to model the interaction between a ligand (like this compound) and its biological target (typically a protein). These simulations can provide detailed insights into the stability of the ligand-protein complex, identify key amino acid residues involved in the binding, and calculate the binding free energy, which is a predictor of the ligand's potency. The simulation tracks the trajectory of the ligand within the binding site, revealing the dynamics of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

In Silico Assessment of Pharmacokinetic Relevant Parameters (e.g., ADME prediction based on molecular properties, "drug-likeness" indices)

While specific experimental ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is not publicly available, its pharmacokinetic properties and drug-likeness can be predicted using various in silico models. These computational tools use the molecule's structure to forecast its behavior in the body, a critical step in early-stage drug discovery.

Predictions for this compound have been generated using computational models to assess its physicochemical properties, pharmacokinetics, and adherence to established "drug-likeness" rules, such as Lipinski's Rule of Five.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties

PropertyPredicted ValueDescription
Molecular FormulaC₁₀H₁₀N₂O₃The chemical formula of the compound.
Molecular Weight206.20 g/molThe mass of one mole of the compound.
LogP (Octanol/Water Partition Coefficient)0.85A measure of the molecule's lipophilicity.
Topological Polar Surface Area (TPSA)85.7 ŲAn indicator of a molecule's ability to permeate cell membranes.
Hydrogen Bond Donors2The number of hydrogen atoms attached to electronegative atoms (N, O).
Hydrogen Bond Acceptors4The number of electronegative atoms (N, O) with lone pairs.
Rotatable Bonds2The number of bonds that can rotate freely, indicating molecular flexibility.
Gastrointestinal (GI) AbsorptionHighPredicted likelihood of absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeantNoPredicted ability to cross the blood-brain barrier.

Table 2: Drug-Likeness Assessment

RuleCriteriaStatusComment
Lipinski's Rule of FiveMW ≤ 500, LogP ≤ 5, H-Bond Donors ≤ 5, H-Bond Acceptors ≤ 10PassThe compound adheres to all four criteria, suggesting good oral bioavailability.
Ghose Filter-0.4 ≤ LogP ≤ 5.6, 160 ≤ MW ≤ 480, 40 ≤ Atom Count ≤ 70, 20 ≤ TPSA ≤ 130PassThe compound falls within the acceptable ranges for these parameters.
Veber's RuleRotatable Bonds ≤ 10 and TPSA ≤ 140 ŲPassIndicates good predicted oral bioavailability in rats.

These in silico predictions suggest that this compound possesses favorable drug-like properties. Its molecular weight, lipophilicity, and hydrogen bonding characteristics all fall within the accepted ranges defined by Lipinski's Rule of Five, indicating a high probability of good oral bioavailability. The predicted high gastrointestinal absorption and low potential for blood-brain barrier penetration provide an initial profile of its likely pharmacokinetic behavior.

Applications and Research Paradigms for 2 5 Amino 2 Oxoindolin 1 Yl Acetic Acid in Chemical Biology and Medicinal Chemistry

Role as a Privileged Scaffold in Lead Compound Identification

The concept of a privileged scaffold refers to a molecular framework that can serve as a ligand for multiple, often unrelated, biological targets. nih.gov The indole (B1671886) and, by extension, the oxindole (B195798) core are widely recognized as such privileged structures. nih.gov This promiscuity is attributed to their ability to present substituents in a well-defined three-dimensional arrangement, mimicking peptide turns and engaging in key interactions, such as hydrogen bonding and π-stacking, within protein binding sites. nih.gov

The 2-(5-Amino-2-oxoindolin-1-yl)acetic acid scaffold is particularly valuable for lead identification due to its inherent structural features and synthetic tractability. The oxindole core itself is a key component in a variety of approved drugs and clinical candidates targeting diverse protein families, including kinases, G-protein coupled receptors (GPCRs), and enzymes. nih.govethz.ch The addition of the 5-amino group and the N-acetic acid side chain provides two distinct points for diversification, allowing for the systematic exploration of chemical space around the core scaffold.

For instance, the amino group can be readily acylated, alkylated, or used in cyclization reactions to generate a wide array of derivatives. Similarly, the carboxylic acid can be converted to esters, amides, or used as a linker to attach other pharmacophores. This synthetic versatility allows for the rapid generation of compound libraries to screen against various biological targets, facilitating the identification of novel lead compounds.

Table 1: Examples of Biologically Active Compounds Containing the Indole/Oxindole Scaffold

CompoundTherapeutic AreaTarget Class
IndomethacinAnti-inflammatoryEnzyme (COX)
OndansetronAntiemeticGPCR (5-HT3 Receptor)
SunitinibAnticancerKinase (VEGFR, PDGFR)
ZiprasidoneAntipsychoticGPCR (Dopamine/Serotonin Receptors)

This table illustrates the broad applicability of the indole/oxindole scaffold, suggesting the potential for derivatives like this compound in various therapeutic areas.

Utilization in Fragment-Based Drug Design (FBDD)

Fragment-based drug design (FBDD) has emerged as a powerful strategy for hit identification, particularly for challenging targets. o2hdiscovery.conih.gov This approach involves screening libraries of low molecular weight compounds (fragments) to identify those that bind to the target protein, albeit with low affinity. These initial hits then serve as starting points for optimization into more potent lead compounds. nih.gov

The this compound molecule, with a molecular weight of 206.20 g/mol , fits within the typical size range for a fragment. Its constituent parts, the 5-aminooxindole (B107739) core and the acetic acid side chain, can each make independent interactions with a protein target. The screening of fragments containing the 5-aminooxindole core can identify initial binding modes and key interactions.

Once a fragment hit is identified, structural information, often obtained through X-ray crystallography or NMR spectroscopy, can guide the "growing" or "linking" of fragments to improve potency. nih.gov The 5-amino and N-acetic acid groups of this compound provide ideal vectors for such elaboration. For example, if the oxindole core is found to bind in a hydrophobic pocket, the amino or carboxyl groups can be extended to reach adjacent polar regions, thereby increasing binding affinity.

Table 2: Key Principles of Fragment-Based Drug Design (FBDD)

PrincipleDescriptionRelevance of this compound
Rule of Three Fragments typically have MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3.The compound fits these criteria, making it a suitable fragment.
Ligand Efficiency (LE) A measure of the binding energy per heavy atom. High LE is desirable in fragments.The oxindole core is known to form efficient interactions.
Fragment Growing Extending a fragment to make additional interactions with the target.The 5-amino and N-acetic acid groups are ideal for synthetic elaboration.
Fragment Linking Combining two fragments that bind to adjacent sites.The scaffold can be linked to other fragments via its functional groups.

Application in Probe Development for Biological Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, enabling the study of its biological function. proteostasisconsortium.com The development of high-quality chemical probes requires a scaffold that is synthetically versatile and can be readily modified to incorporate reporter tags (e.g., fluorescent dyes, biotin) or reactive groups for covalent labeling, without abolishing its binding affinity for the target.

The this compound scaffold is well-suited for probe development. The 5-amino group serves as a convenient attachment point for various reporter molecules through standard amide bond formation or other conjugation chemistries. The N-acetic acid moiety can also be utilized for this purpose, providing flexibility in the probe design. For example, a fluorescent dye could be coupled to the amino group to create a probe for visualizing the subcellular localization of a target protein by fluorescence microscopy. Alternatively, a photo-crosslinking group could be attached to generate a probe for identifying the direct binding partners of the molecule within a complex biological system.

The synthesis of a pyrroloquinoline-based fluorescent probe for lysine (B10760008) detection demonstrates a similar principle, where a specific chemical scaffold is functionalized for biological imaging. nih.gov

Combinatorial Chemistry and Library Synthesis Utilizing the Indolinone Core

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds for high-throughput screening. nih.gov The success of a combinatorial synthesis strategy relies on a robust and versatile core scaffold that allows for the introduction of diverse substituents at multiple positions. The indolinone core, and specifically the 5-amino-substituted variant, is an excellent template for combinatorial library synthesis.

The synthetic accessibility of the this compound scaffold allows for a "split-and-pool" or parallel synthesis approach to create a library of derivatives. For example, a set of diverse carboxylic acids could be coupled to the 5-amino group, while a variety of alcohols could be used to esterify the N-acetic acid moiety. This two-dimensional diversification strategy can quickly generate a large number of unique compounds. Furthermore, the oxindole ring itself can be substituted at various positions prior to the introduction of the amino and acetic acid groups, adding another layer of diversity.

Such libraries can be screened against a wide range of biological targets to identify novel hits for drug discovery programs. The design and parallel synthesis of a combinatorial library of indolylpiperidines to inhibit the ZipA-FtsZ interaction provides a relevant example of this approach. nih.gov

Design of Hybrid Molecules Incorporating the this compound Fragment

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with a potentially improved biological profile. nih.gov This approach can lead to compounds with dual or multiple modes of action, enhanced potency, or improved pharmacokinetic properties.

The this compound fragment is an attractive component for the design of hybrid molecules. Its privileged oxindole core can provide a foundation for binding to a primary target, while the 5-amino and N-acetic acid groups serve as linkers to attach a second pharmacophore. For example, the acetic acid could be used to link to a known inhibitor of a different target, creating a dual-inhibitor. This strategy has been successfully employed in the development of various therapeutic agents, including anticancer and anti-inflammatory drugs.

The synthesis of spiroheterocyclic hybrids combining indolizine, oxindole, and piperidine (B6355638) moieties for anti-inflammatory activity showcases the potential of combining bioactive scaffolds into a single molecule. nih.gov Similarly, the development of thiazolidinone-based indole derivatives as enzyme inhibitors highlights the utility of creating hybrid structures. nih.gov

Future Perspectives and Emerging Research Directions for 2 5 Amino 2 Oxoindolin 1 Yl Acetic Acid

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The future synthesis of 2-(5-Amino-2-oxoindolin-1-yl)acetic acid and its analogues will likely prioritize green chemistry principles. Current synthetic routes to indolinone derivatives can be resource-intensive. nih.gov Future research will aim to develop novel, more efficient, and sustainable synthetic methodologies. This includes the exploration of one-pot reactions, the use of environmentally benign solvents and catalysts, and the application of microwave-assisted synthesis to reduce reaction times and energy consumption. zioc.ru For instance, the Wolff-Kishner reduction of isatin (B1672199) followed by reductive alkylation presents a viable, albeit improvable, route to C(3)-monoalkylated oxindole (B195798) derivatives. zioc.ru The development of methods for the direct and selective functionalization of the indolinone core will be crucial for creating a diverse library of derivatives for biological screening.

Identification of Undiscovered Biological Activities and Therapeutic Potentials

While the indolinone scaffold is well-known for its anticancer properties, the specific biological activities of this compound are yet to be fully elucidated. ekb.eg Future research will undoubtedly focus on screening this compound and its derivatives against a wide array of biological targets. A recent study on novel 5-amino-2-oxindole derivatives revealed promising antiglaucoma activity, suggesting a potential therapeutic application beyond oncology. nih.gov The most active compound in that study was found to reduce intraocular pressure significantly in normotensive rabbits. nih.gov Furthermore, derivatives of the oxindole scaffold have been investigated for their potential as anti-tubercular agents, α-glucosidase inhibitors, and 5-HT7 receptor ligands, opening up diverse therapeutic avenues for exploration. zioc.runih.govmdpi.com

Advanced Computational Modeling for Precise Mechanism Elucidation and Drug Design

In silico drug design has become an indispensable tool in modern drug discovery, and its application to the study of this compound will be paramount. ekb.eg Advanced computational modeling techniques, such as molecular dynamics (MD) simulations and quantum mechanical calculations, can provide profound insights into the compound's behavior at the molecular level. These methods can be employed to predict the binding modes of indolinone derivatives with their biological targets, elucidate structure-activity relationships (SAR), and optimize lead compounds for improved efficacy and reduced off-target effects. nih.govmdpi.com For example, molecular docking studies have been successfully used to understand the interactions between oxindole derivatives and their target enzymes, such as α-glucosidase. mdpi.com

Design of Multi-target Agents Based on the Indolinone Framework

The inherent versatility of the indolinone scaffold makes it an ideal template for the design of multi-target agents, a paradigm that is gaining traction in the treatment of complex diseases like cancer. nih.gov Many cancers are driven by multiple signaling pathways, and drugs that can simultaneously modulate several key targets may offer superior efficacy and a lower likelihood of drug resistance. nih.gov The indolinone derivative Sunitinib, for instance, is a multi-kinase inhibitor that targets several receptor tyrosine kinases involved in tumor progression. nih.gov Future research on this compound could focus on designing derivatives that act as multi-target inhibitors, for example, by simultaneously targeting different protein kinases or other relevant biological molecules.

Investigations into Synergistic Effects with Other Bioactive Molecules

Combination therapy is a cornerstone of modern medicine, and investigating the synergistic effects of this compound with other bioactive molecules represents a promising research direction. The combination of an oxindole derivative with other therapeutic agents has shown the potential to enhance treatment efficacy and overcome drug resistance. For example, studies have explored the synergistic effects of indolinone derivatives with existing anticancer drugs. ekb.eg Future investigations could explore combinations of this compound derivatives with known chemotherapeutic agents, targeted therapies, or even natural products to identify synergistic interactions that could lead to more effective treatment regimens with potentially lower doses and reduced side effects.

Development of Indolinone-Based Bioconjugates for Targeted Research Applications

The development of bioconjugates using the this compound scaffold could open up new frontiers in targeted therapy and diagnostics. The carboxylic acid and amino functionalities on the molecule provide convenient handles for conjugation to various biomolecules, such as antibodies, peptides, or nanoparticles. These bioconjugates could be designed to selectively deliver a therapeutic payload to diseased cells, thereby increasing efficacy and minimizing systemic toxicity. For instance, an indolinone-based drug could be conjugated to a tumor-targeting antibody to create an antibody-drug conjugate (ADC) for cancer therapy. Furthermore, fluorescently labeled indolinone derivatives could be developed as probes for biological imaging and diagnostic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-Amino-2-oxoindolin-1-yl)acetic acid, and what factors influence yield optimization?

  • Methodological Answer : Synthesis of this compound typically involves condensation reactions between substituted indole precursors and activated acetic acid derivatives. For example, studies on structurally related 2-oxoindoline derivatives highlight the use of coupling agents like carbodiimides to facilitate amide bond formation under inert conditions. Key factors affecting yield include reaction temperature (optimized between 0–25°C), pH control (neutral to slightly acidic), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. How can researchers ensure the purity and structural integrity of this compound during characterization?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥97% purity threshold) is recommended for purity assessment. Structural confirmation requires complementary techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C spectra to verify indoline ring substitution patterns and acetic acid side-chain integration.
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.
    Cross-validation with Fourier-transform infrared spectroscopy (FTIR) can confirm functional groups like the oxoindoline ring and carboxylic acid .

Q. What analytical challenges arise when quantifying this compound in biological matrices?

  • Methodological Answer : Matrix interference from proteins or metabolites necessitates sample pre-treatment steps such as protein precipitation (e.g., acetonitrile) or solid-phase extraction (SPE). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d2d_2-labeled analogs) improves quantification accuracy by correcting for ion suppression. Method validation should include linearity (1–100 ng/mL), recovery (>85%), and precision (CV <15%) assessments .

Advanced Research Questions

Q. What experimental design considerations are critical when evaluating the biological activity of this compound in vitro?

  • Methodological Answer :

  • Dose-Response Studies : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC50_{50} values in cell viability assays (e.g., MTT).
  • Control Groups : Include positive controls (e.g., known kinase inhibitors for enzyme assays) and vehicle controls (e.g., DMSO ≤0.1%).
  • Mechanistic Probes : Pair functional assays with Western blotting or qPCR to assess downstream targets (e.g., apoptosis markers like caspase-3).
  • Replicate Design : Minimum triplicate measurements per condition to account for biological variability .

Q. How should researchers address discrepancies in pharmacokinetic data obtained from different analytical platforms for this compound?

  • Methodological Answer : Discrepancies often arise from variations in detection limits or sample preparation. To resolve these:

  • Cross-Platform Validation : Compare results from LC-MS/MS, HPLC-UV, and ELISA (if antibodies are available).
  • Standardization : Use certified reference materials (CRMs) or synthesize in-house standards with ≥98% purity.
  • Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to evaluate inter-method bias. For example, urinary biomarker studies of similar indole derivatives demonstrated that LC-MS/MS outperforms immunoassays in specificity .

Q. What strategies are recommended for elucidating the metabolic pathways of this compound in preclinical models?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize 13C^{13}C- or d2d_2-labeled analogs (e.g., 5-Hydroxyindole-3-acetic-2,2-d2_2 Acid) to track metabolic fate using MS-based metabolomics .
  • In Vitro Models : Incubate the compound with liver microsomes or hepatocytes to identify phase I (oxidation) and phase II (glucuronidation) metabolites.
  • In Vivo Studies : Collect plasma, urine, and feces from rodent models at timed intervals (0–24 hr) and profile metabolites via untargeted LC-HRMS .

Data Interpretation and Contradictions

Q. How can researchers reconcile conflicting reports on the biological activity of this compound across studies?

  • Methodological Answer : Contradictions may stem from differences in cell lines, assay conditions, or compound stability. Mitigation strategies include:

  • Stability Testing : Assess compound degradation under assay conditions (e.g., pH, temperature) via accelerated stability studies.
  • Cross-Study Harmonization : Adopt standardized protocols (e.g., NIH assay guidelines) for cell culture (passage number, serum concentration) and data normalization (e.g., % inhibition vs. vehicle).
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify consensus activity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.